Epibetulinic acid

Description

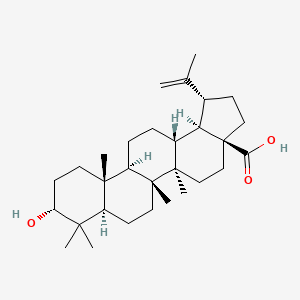

Structure

3D Structure

Properties

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJZLNKBHJESQX-ULZDWRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Epibetulinic Acid: A Technical Guide to Natural Sources, Isolation, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of epibetulinic acid, with a primary focus on its more prevalent isomer, betulinic acid. The document details its natural origins, comprehensive isolation protocols, and the molecular signaling pathways it modulates.

Natural Sources of Betulinic Acid

Betulinic acid, a pentacyclic triterpenoid, is found in a variety of plant species. While the term "this compound" is noted in scientific literature, the vast majority of research focuses on the β-epimer, commonly referred to as betulinic acid. The primary and most abundant source of betulinic acid is the bark of birch trees (Betula species). Other notable plant sources include species from the Ziziphus, Syzygium, and Diospyros genera. The compound can be found in various parts of the plant, including the leaves, stem bark, roots, and fruits.

The concentration of betulinic acid in its natural sources can vary significantly depending on the plant species, geographical location, and the specific part of the plant being analyzed. The following table summarizes quantitative data on betulinic acid yields from various natural sources using different extraction methods.

| Plant Source | Plant Part | Extraction Method | Solvent | Yield | Reference |

| Betula platyphylla (Birch) | Bark | Maceration | Ethyl Acetate | 3.07 mg/g | |

| Betula platyphylla (Birch) | Bark | Ultrasonic Extraction | 70% Ethanol | 23.76 mg/10g | |

| Betula spp. (Birch) | Outer Bark | Not Specified | Not Specified | 2% - 3% | |

| Ziziphus joazeiro | Bark | Focused Microwave-Assisted | Ethyl Acetate | 2.1% (w/w) | |

| Uapaca spp. | Stem Bark | Not Specified | Not Specified | 1.5% - 1.9% | |

| Dillenia indica | Bark | Microwave-Assisted | Methanol | 0.91% (w/w) | |

| Pears | Not Specified | Not Specified | Not Specified | 2.59 mg | |

| Apples | Not Specified | Not Specified | Not Specified | 4.4 mg | |

| Rosemary | Not Specified | Not Specified | Not Specified | 1 mg |

Isolation and Purification Protocols

The isolation of betulinic acid from its natural sources typically involves an initial extraction step followed by purification. The choice of solvent and extraction method plays a crucial role in the yield and purity of the final product.

Extraction Methodologies

Several extraction techniques have been employed for the isolation of betulinic acid. These methods range from traditional solid-liquid extractions to more modern, efficient techniques.

2.1.1. Maceration

This is a simple and widely used method for extracting phytochemicals.

-

Protocol:

-

The dried and powdered plant material (e.g., 10g of Eugenia florida leaves) is placed in a flask.

-

A suitable solvent (e.g., 100 mL of ethanol, methanol, ethyl acetate, chloroform, or hexane) is added at a plant-to-solvent ratio of 1:10.

-

The flask is sealed and left at room temperature for an extended period (e.g., 72 hours).

-

To enhance extraction efficiency, the solvent can be renewed every 24 hours.

-

After the extraction period, the mixture is filtered, and the solvent is evaporated from the filtrate to yield the crude extract.

-

2.1.2. Soxhlet Extraction

This continuous extraction method is highly efficient for extracting compounds from solid materials.

-

Protocol:

-

Dried and ground plant material (e.g., 32g of Eugenia florida leaves) is placed in a thimble within the Soxhlet apparatus.

-

A suitable solvent (e.g., 300 mL) is added to the distillation flask.

-

The solvent is heated to reflux. The solvent vapor travels up a distillation arm and condenses in the condenser, dripping into the thimble containing the solid material.

-

The chamber containing the thimble slowly fills with warm solvent. When the chamber is almost full, it is emptied by a siphon side arm, with the solvent and extracted compounds returning to the distillation flask.

-

This cycle is repeated until the extraction is complete, which can be determined when the solvent in the siphon tube is colorless (typically lasting for two days with 8 hours of reflux per day).

-

The solvent is then evaporated to yield the crude extract.

-

2.1.3. Microwave-Assisted Extraction (MAE)

MAE is a modern and efficient extraction technique that utilizes microwave energy to heat the solvent and plant material, leading to a faster extraction process and often higher yields.

-

Protocol:

-

Powdered bark of Dillenia indica (5 mg) is placed in a microwave extraction vial.

-

Methanol is added as the extracting solvent.

-

The vial is sealed and placed in a microwave extractor.

-

The extraction is performed under optimized conditions, for example, at a temperature of 90°C and a microwave power of 200 W for 15 minutes.

-

After extraction, the mixture is filtered, and the solvent is evaporated to obtain the extract.

-

Purification Techniques

Following extraction, the crude extract containing betulinic acid is subjected to purification to isolate the compound in a pure form.

2.2.1. Column Chromatography

This is a common method for separating individual compounds from a mixture.

-

Protocol:

-

A glass column is packed with a stationary phase, typically silica gel.

-

The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.

-

A mobile phase (a single solvent or a mixture of solvents) is passed through the column.

-

The different components of the extract travel through the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation.

-

Fractions are collected from the bottom of the column and analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing betulinic acid.

-

The fractions containing pure betulinic acid are combined, and the solvent is evaporated.

-

2.2.2. Recrystallization

This technique is used to purify solid compounds based on differences in their solubility.

-

Protocol:

-

The impure solid is dissolved in a suitable hot solvent to form a saturated solution.

-

The solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution.

-

Impurities, which are present in smaller amounts, remain dissolved in the solvent.

-

The pure crystals are then collected by filtration.

-

Signaling Pathways Modulated by Betulinic Acid

Betulinic acid exerts its biological effects, particularly its anticancer properties, by modulating several key intracellular signaling pathways. These include the induction of apoptosis through the mitochondrial pathway and the inhibition of pro-survival pathways such as PI3K/Akt/mTOR and NF-κB.

Induction of Apoptosis via the Mitochondrial Pathway

Betulinic acid is known to induce apoptosis (programmed cell death) in cancer cells by directly targeting the mitochondria. This process involves the release of pro-apoptotic factors from the mitochondria into the cytoplasm, leading to the activation of caspases and subsequent cell death.

Caption: Betulinic acid-induced mitochondrial apoptosis pathway.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Betulinic acid has been shown to inhibit this pathway, thereby contributing to its anticancer effects.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by betulinic acid.

Suppression of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Betulinic acid has been demonstrated to suppress NF-κB activation.

Caption: Betulinic acid-mediated suppression of the NF-κB pathway.

Experimental Workflow for Isolation and Purification

The following diagram illustrates a general workflow for the isolation and purification of betulinic acid from a plant source.

Caption: General workflow for betulinic acid isolation.

Epibetulinic Acid: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epibetulinic acid, the 3α-hydroxy epimer of the well-studied pentacyclic triterpenoid betulinic acid, is an emerging natural product with significant therapeutic potential. While its history is closely intertwined with that of its more abundant epimer, recent research has begun to unravel the unique biological activities of this compound, particularly its role as a potent and selective agonist of the Takeda G protein-coupled receptor 5 (TGR5). This technical guide provides an in-depth overview of the discovery, history, chemical synthesis, and known biological activities of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Natural Occurrence

While a singular, definitive report on the initial discovery and isolation of the parent this compound (3α-hydroxy-lup-20(29)-en-28-oic acid) is not readily found in seminal literature, its existence as a natural product has been confirmed through the isolation of its derivatives. Notably, research on the chemical constituents of Perrottetia arisanensis has led to the isolation of 7β-cis-coumaroyl-3-epi-betulinic acid and 7β-trans-coumaroyl-3-epi-betulinic acid. This discovery provides strong evidence for the natural occurrence of the this compound scaffold in the plant kingdom. Further reports suggest its presence in various species of the Ziziphus genus. The co-occurrence with its more abundant 3β-epimer, betulinic acid, has likely contributed to its historical underrepresentation in phytochemical studies.

Chemical Synthesis

The primary route for obtaining this compound is through the semi-synthesis from the readily available natural product, betulin, which is extracted in large quantities from the bark of birch trees (Betula species). The synthesis involves the oxidation of betulin to betulonic acid, followed by a stereoselective reduction of the C-3 keto group.

General Synthetic Workflow

The synthesis of this compound is achieved as a minor product alongside betulinic acid. The general workflow involves the following key steps:

Experimental Protocols

Protocol 1: Oxidation of Betulin to Betulonic Acid

-

Reagents: Betulin, Jones reagent (chromium trioxide in sulfuric acid), acetone.

-

Procedure:

-

Dissolve betulin in acetone and cool the solution to 0°C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding isopropanol.

-

The mixture is then filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure betulonic acid.

-

Protocol 2: Reduction of Betulonic Acid to this compound and Betulinic Acid

-

Reagents: Betulonic acid, sodium borohydride (NaBH₄), ethanol or a mixture of tetrahydrofuran (THF) and methanol.

-

Procedure:

-

Dissolve betulonic acid in a suitable solvent system (e.g., ethanol).

-

Add sodium borohydride portion-wise to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to decompose the excess NaBH₄.

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

This results in a mixture of 3α-hydroxy (this compound) and 3β-hydroxy (betulinic acid) epimers.

-

Protocol 3: Isolation of this compound

-

Technique: Column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient solvent system, typically a mixture of hexane and ethyl acetate.

-

Procedure:

-

The crude mixture of epimers is dissolved in a minimal amount of the mobile phase and loaded onto a silica gel column.

-

The column is eluted with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the less polar epimer (this compound) are combined and the solvent is evaporated to yield the pure compound. The more polar epimer is betulinic acid.

-

Biological Activity and Signaling Pathways

The biological activities of this compound are an active area of research, with studies indicating distinct properties compared to its 3β-epimer.

TGR5 Agonist Activity

The most significant reported biological activity of this compound and its derivatives is their function as potent and selective agonists of the Takeda G protein-coupled receptor 5 (TGR5). Research has shown that 3-α-OH triterpenoids consistently exhibit increased potency for TGR5 compared to their 3-β-OH counterparts[1]. TGR5 activation is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis, making TGR5 an attractive target for the treatment of type 2 diabetes and other metabolic disorders.

TGR5 Signaling Pathway

Anticancer Activity

While betulinic acid is well-documented for its anticancer properties, data specifically on the cytotoxicity of the parent this compound is less abundant. However, studies on derivatives of 3-epi-betulinic acid have shown cytotoxic activity against various cancer cell lines. Further research is required to fully elucidate the anticancer potential of this compound itself and compare it directly with betulinic acid.

Quantitative Data

Quantitative data on the biological activity of this compound is emerging. The table below summarizes available data for this compound derivatives and related compounds for comparison.

| Compound/Derivative | Target/Assay | Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

| Betulinic Acid | TGR5 Agonism | HEK293 | EC₅₀ = 2.25 µM | [1] |

| 3-epi-Betulinic Acid Derivatives | TGR5 Agonism | HEK293 | More potent than Betulinic Acid | [1] |

| 7β-cis-coumaroyl-3-epi-betulinic acid | Cytotoxicity | A549 (Lung) | IC₅₀ = 10.3 µM | |

| 7β-trans-coumaroyl-3-epi-betulinic acid | Cytotoxicity | A549 (Lung) | IC₅₀ = 8.7 µM | |

| Betulinic Acid | Cytotoxicity | EPG85-257 (Gastric) | IC₅₀ = 2.01 - 6.16 µM | [2] |

| Betulinic Acid | Cytotoxicity | EPP85-181 (Pancreatic) | IC₅₀ = 3.13 - 7.96 µM | [2] |

Note: Specific IC₅₀ values for the parent this compound are not yet widely reported and represent a key area for future research.

Conclusion and Future Directions

This compound represents a promising, yet understudied, natural product. Its distinct stereochemistry at the C-3 position confers unique biological properties, most notably its potent TGR5 agonist activity. This opens up new avenues for the development of therapeutics for metabolic diseases.

Future research should focus on several key areas:

-

Definitive Isolation and Characterization: A thorough phytochemical investigation to isolate and fully characterize the parent this compound from a natural source is warranted.

-

Stereoselective Synthesis: The development of highly stereoselective synthetic methods to produce this compound in greater yields is crucial for further pharmacological studies.

-

Comprehensive Biological Evaluation: A systematic evaluation of the biological activities of pure this compound, including its anticancer, anti-inflammatory, and antiviral properties, is needed to fully understand its therapeutic potential.

-

Mechanism of Action Studies: In-depth studies to elucidate the molecular mechanisms underlying the observed biological activities, particularly its interaction with TGR5 and other potential cellular targets, will be critical for drug development.

The exploration of this compound is still in its early stages, but the preliminary findings suggest that this "other" betulinic acid may hold the key to novel therapeutic interventions.

References

- 1. Highly lipophilic 3-epi-betulinic acid derivatives as potent and selective TGR5 agonists with improved cellular efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activity of Epibetulinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epibetulinic acid, a pentacyclic triterpenoid of the lupane-type, has emerged as a compound of significant interest in the scientific community due to its broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the core biological functions of this compound, with a focus on its anticancer, anti-inflammatory, and antiviral properties. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and exploration of this promising natural compound. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the intricate signaling pathways modulated by this compound.

Anticancer Activity

This compound exhibits potent cytotoxic effects against a wide array of cancer cell lines, primarily through the induction of apoptosis via the mitochondrial pathway.[3][4][5] This intrinsic cell death program is initiated by the permeabilization of the mitochondrial outer membrane, a key event regulated by this compound.[4][6] Notably, this compound has shown selectivity for tumor cells while exhibiting lower toxicity towards normal cells, suggesting a favorable therapeutic window.[3][4]

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375 | Human Melanoma | 10 - 50 | [7] |

| HeLa | Human Cervical Cancer | ~30 | [5] |

| A2780 | Human Ovarian Carcinoma | 44.47 | [8] |

| Neuroblastoma cell lines | Neuroblastoma | 14-17 µg/ml | [9] |

| MPC2 | Pancreatic Cancer | <50 | [10] |

| HT29 | Colon Cancer | <50 | [10] |

| DU145 | Prostate Cancer | <50 | [10] |

| NCI-H520 | Lung Cancer | <50 | [10] |

| 2774 | Ovarian Cancer | <50 | [10] |

| HL-60 | Human Promyelocytic Leukemia | 5.7 | [11] |

| K-562 | Leukemia | 21.26 µg/mL (at 24h) | [11] |

| SW480 | Colon Cancer | Not specified, but significant inhibition | [11] |

| RKO | Colon Cancer | Not specified, but significant inhibition | [11] |

| HCT116 | Colon Cancer | Dose-dependent inhibition | [11] |

| SNU-C5/OXT-R | Oxaliplatin-resistant colorectal cancer | Effective in combination | [11] |

| HepG2 | Hepatocellular Carcinoma | Significant inhibition | [12] |

| SMMC-7721 | Hepatocellular Carcinoma | Significant inhibition | [12] |

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several key signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways.

1.2.1. PI3K/Akt Signaling Pathway

This compound has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][13] By inhibiting this pathway, this compound promotes apoptosis in cancer cells.[5][12]

1.2.2. NF-κB Signaling Pathway

The transcription factor NF-κB plays a critical role in inflammation, immunity, and cancer cell survival. This compound has been demonstrated to suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[1][14][15] It achieves this by inhibiting the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[1][14][15]

1.2.3. Mitochondrial Apoptosis Pathway

A primary mechanism of this compound's anticancer activity is the direct induction of the mitochondrial pathway of apoptosis.[3][4] This involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c.[16]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating the production of inflammatory mediators.[17][18] It has been shown to reduce the production of pro-inflammatory cytokines while promoting the release of anti-inflammatory cytokines.[19][20]

Quantitative Data: Anti-inflammatory Effects

| Assay | Model | Effect | Reference |

| Cytokine Production | LPS-stimulated macrophages | Reduced TNF-α and NO production, increased IL-10 production | [19][20] |

| Endotoxic Shock | Mouse model | 100% survival against a lethal dose of LPS (at 67 mg/kg) | [19][20] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[21] By preventing the activation of NF-κB, this compound downregulates the expression of pro-inflammatory genes.[14]

Antiviral Activity

This compound has also been investigated for its antiviral properties and has shown activity against a range of viruses.

Quantitative Data: Antiviral Efficacy

| Virus | Assay | IC50 / EC50 | Reference |

| Herpes Simplex Virus Type 2 (HSV-2) | Replication Inhibition | Not specified, but active | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][22][23]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium.[4] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4][23]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[22] Measure the absorbance at 570 nm using a microplate reader.[4]

References

- 1. Betulinic acid suppresses carcinogen-induced NF-kappa B activation through inhibition of I kappa B alpha kinase and p65 phosphorylation: abrogation of cyclooxygenase-2 and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chondrex.com [chondrex.com]

- 5. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Betulinic acid: a natural product with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Betulinic Acid Suppresses Ovarian Cancer Cell Proliferation through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Betulinic acid induces apoptosis in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Betulinic acid inhibits endotoxin-stimulated phosphorylation cascade and pro-inflammatory prostaglandin E2 production in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Betulinic Acid Suppresses Constitutive and TNFα-induced NF-κB Activation and Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Potent anti-inflammatory activity of betulinic acid treatment in a model of lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Betulinic Acid Reduces Intestinal Inflammation and Enhances Intestinal Tight Junctions by Modulating the PPAR-γ/NF-κB Signaling Pathway in Intestinal Cells and Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. broadpharm.com [broadpharm.com]

Epibetulinic Acid vs. Betulinic Acid: A Technical Deep Dive for Researchers

An In-depth Technical Guide on the Core Differences for Researchers, Scientists, and Drug Development Professionals

Betulinic acid, a pentacyclic triterpenoid found in the bark of several plant species, has garnered significant attention in the scientific community for its diverse pharmacological properties, most notably its anticancer and anti-inflammatory activities. Its C-3 epimer, epibetulinic acid (also known as 3-epibetulinic acid), presents a subtle yet crucial structural variation that can significantly influence its biological profile. This technical guide provides a comprehensive comparison of these two compounds, focusing on their structural disparities, physicochemical properties, biological activities, and the molecular pathways they modulate.

Core Structural and Physicochemical Differences

The fundamental distinction between betulinic acid and this compound lies in the stereochemistry of the hydroxyl group at the C-3 position of the lupane skeleton. In betulinic acid, the hydroxyl group is in the β-position (equatorial), whereas in this compound, it is in the α-position (axial). This seemingly minor alteration in spatial arrangement can lead to differences in how these molecules interact with biological targets, thereby affecting their solubility, bioavailability, and overall efficacy.

While comprehensive comparative data on the physicochemical properties of both epimers are scarce, some general properties are summarized below. The poor aqueous solubility of both compounds is a known limitation for their therapeutic development.

Table 1: Physicochemical Properties of Betulinic Acid and this compound

| Property | Betulinic Acid | This compound | Reference(s) |

| Molecular Formula | C₃₀H₄₈O₃ | C₃₀H₄₈O₃ | [1] |

| Molecular Weight | 456.7 g/mol | 456.7 g/mol | [1] |

| Melting Point | 316 - 318 °C | Data not readily available | [1] |

| Solubility | Poor in aqueous media | Presumed to be poor in aqueous media | [2][3] |

| Appearance | White crystalline solid | Data not readily available | [2] |

Comparative Biological Activity

Extensive research has focused on the biological activities of betulinic acid, particularly its potent and selective cytotoxicity against various cancer cell lines. In contrast, the biological profile of this compound is less characterized, and direct comparative studies are limited.

Anticancer Activity

Betulinic acid has demonstrated significant cytotoxic effects against a wide range of cancer cell lines, including those of gastric and pancreatic origin.[4][5] The IC₅₀ values for betulinic acid typically fall in the low micromolar range.[4][5] For instance, in one study, the IC₅₀ values for betulinic acid against human gastric carcinoma (EPG85-257) and pancreatic carcinoma (EPP85-181) cell lines ranged from 3.13 to 7.96 µM.[5]

Information on the anticancer activity of this compound is not as prevalent in the literature. However, the orientation of the C-3 hydroxyl group is believed to be crucial for the cytotoxic activity of betulinic acid derivatives, suggesting that this compound may exhibit a different potency.

Table 2: Cytotoxicity of Betulinic Acid Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| EPG85-257P | Gastric Carcinoma | 6.16 | [5] |

| EPG85-257RDB | Gastric Carcinoma (Daunorubicin-resistant) | 2.01 | [5] |

| EPP85-181P | Pancreatic Carcinoma | 7.96 | [5] |

| EPP85-181RDB | Pancreatic Carcinoma (Daunorubicin-resistant) | 3.13 | [5] |

| HeLa | Cervical Cancer | Concentration-dependent apoptosis observed | [6] |

| U266 & RPMI 8266 | Multiple Myeloma | Concentration-dependent apoptosis observed | [7] |

| Rhabdomyosarcoma cells | Rhabdomyosarcoma | Dose-dependent cytotoxicity observed | [8][9] |

Anti-inflammatory Activity

Betulinic acid has been shown to possess anti-inflammatory properties.[10][11][12] Its mechanisms of action include the modulation of various inflammatory mediators.[10][11][12] A study on 3-epi-betulin, a related compound, demonstrated its ability to suppress SARS-CoV-2-induced inflammation.[13] This suggests that the C-3 epimer of betulinic acid could also have anti-inflammatory potential, although direct comparative studies with betulinic acid are needed to confirm this.

Signaling Pathways and Molecular Mechanisms

The anticancer effects of betulinic acid are largely attributed to its ability to induce apoptosis in cancer cells through various signaling pathways. Understanding these pathways is critical for drug development and for postulating the potential mechanisms of its epimer.

Betulinic Acid-Induced Apoptosis Pathways

Betulinic acid is known to trigger apoptosis via the intrinsic (mitochondrial) pathway.[6][14] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors.[6] Key signaling pathways implicated in betulinic acid-induced apoptosis include:

-

PI3K/Akt/mTOR Pathway: Betulinic acid can suppress this pro-survival pathway, leading to the inhibition of cell proliferation and the induction of apoptosis and autophagy.[6][14]

-

NF-κB Pathway: Inhibition of the NF-κB signaling pathway by betulinic acid contributes to its pro-apoptotic and anti-inflammatory effects.[7]

-

Hedgehog Signaling Pathway: In certain cancers like rhabdomyosarcoma, betulinic acid has been shown to inhibit the Hedgehog signaling pathway, which is crucial for tumor growth and survival.[8]

Due to the lack of specific studies on this compound's mechanism of action, it is hypothesized that its differing stereochemistry at C-3 could lead to altered binding affinities for upstream targets, potentially resulting in a modified downstream signaling cascade.

Experimental Protocols

Synthesis of Betulinic Acid and this compound

Betulinic acid is commonly synthesized from its more abundant precursor, betulin, through oxidation.[15][16][17] The synthesis of this compound typically involves the reduction of betulonic acid, an intermediate in betulinic acid synthesis.

Experimental Workflow for Synthesis:

A common method involves the oxidation of betulin to betulonic acid using reagents like Jones reagent (CrO₃ in sulfuric acid and acetone).[15][16] Subsequent reduction of the C-3 keto group of betulonic acid with a reducing agent such as sodium borohydride (NaBH₄) typically yields a mixture of the 3β-hydroxy (betulinic acid) and 3α-hydroxy (this compound) epimers.[5] These epimers can then be separated using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[5]

Cytotoxicity Assays

The cytotoxic effects of these compounds are often evaluated using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay.[5][14]

General Protocol for MTT Assay:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of betulinic acid or this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells), and IC₅₀ values are determined.

Conclusion and Future Directions

While betulinic acid has been extensively studied for its therapeutic potential, its C-3 epimer, this compound, remains a relatively unexplored entity. The fundamental difference in the stereochemistry of the C-3 hydroxyl group is likely to have a profound impact on the biological activity of these molecules. The available literature strongly suggests that the β-orientation of this hydroxyl group is favorable for the anticancer activity of betulinic acid.

Future research should focus on direct, head-to-head comparative studies of betulinic acid and this compound to quantify the differences in their cytotoxic, anti-inflammatory, and other biological activities. Elucidating the specific molecular targets and signaling pathways that are differentially modulated by these two epimers will be crucial for understanding their structure-activity relationship and for the potential development of more potent and selective therapeutic agents based on the lupane scaffold. Furthermore, a thorough characterization of the physicochemical properties of this compound is warranted to address the challenges of its solubility and bioavailability.

References

- 1. Betulinic Acid | C30H48O3 | CID 64971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Betulin and betulinic acid in cancer research [jpccr.eu]

- 3. researchgate.net [researchgate.net]

- 4. Comparision of the cytotoxic effects of birch bark extract, betulin and betulinic acid towards human gastric carcinoma and pancreatic carcinoma drug-sensitive and drug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Betulinic Acid Induces ROS-Dependent Apoptosis and S-Phase Arrest by Inhibiting the NF-κB Pathway in Human Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Betulinic acid induces apoptosis and inhibits hedgehog signalling in rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]

- 12. Anti-Inflammatory Activities of Betulinic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual Effects of 3-epi-betulin from Daphniphyllum glaucescens in Suppressing SARS-CoV-2-Induced Inflammation and Inhibiting Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. d-nb.info [d-nb.info]

Preliminary In Vitro Studies on Epibetulinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on Epibetulinic acid, a naturally occurring pentacyclic triterpenoid. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the core signaling pathways modulated by this compound.

Data Presentation: Quantitative Analysis of Bioactivity

The following tables summarize the cytotoxic and anti-inflammatory activities of this compound (Betulinic Acid) as reported in various in vitro studies.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | SRB | 9.34 | [1] |

| A2780 | Ovarian Carcinoma | MTT | 44.47 | |

| HeLa | Cervical Carcinoma | SRB | 12.55 | [1] |

| HepG2 | Hepatocellular Carcinoma | SRB | 6.53 | [1] |

| HCT-116 | Colon Carcinoma | SRB | 17.07 | [1] |

| HL-60 | Promyelocytic Leukemia | SRB | 14.92 | [1] |

| Jurkat | T-cell Leukemia | MTT | 70.00 | [2] |

| MCF-7 | Breast Adenocarcinoma | SRB | 16.90 | [1] |

| PC-3 | Prostate Adenocarcinoma | SRB | 13.27 | [1] |

| Neuroblastoma Cell Lines | Neuroblastoma | Not Specified | 14-17 µg/ml | [3] |

| Melanoma Cell Lines | Melanoma | Not Specified | 1.1-4.8 µg/ml | [4] |

| Ovarian Carcinoma Cell Lines | Ovarian Carcinoma | Not Specified | 1.8-4.5 µg/ml | [4] |

| Vascular Smooth Muscle Cells | Not Applicable | MTT | 3.8 µg/mL | [5] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Endpoint Measured | IC50 | Reference | |---|---|---|---|---| | Nitric Oxide Production | RAW 264.7 Macrophages | Interferon-γ | Nitric Oxide | Inactive | | COX-1 Inhibition | Not Specified | Not Specified | COX-1 Activity | 10.34 µg/mL |[1] | | COX-2 Inhibition | Not Specified | Not Specified | COX-2 Activity | 12.92 µg/mL |[1] | | 5-LOX Inhibition | Not Specified | Not Specified | 5-LOX Activity | 15.53 µg/mL |[1] | | Nitrite Production | Not Specified | Not Specified | Nitrite Levels | 15.21 µg/mL |[1] | | TNF-α Production | Not Specified | Not Specified | TNF-α Levels | 16.65 µg/mL |[1] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

2. SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

-

Procedure:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

After the incubation period, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plate five times with slow-running tap water and allow it to air dry.

-

Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

-

Air dry the plate until no moisture is visible.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Apoptosis Assays

1. DNA Fragmentation Analysis

A hallmark of apoptosis is the cleavage of nuclear DNA into internucleosomal fragments.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with PBS.

-

Lyse the cells in a lysis buffer containing detergents (e.g., Triton X-100) and proteinase K.

-

Extract the DNA using phenol-chloroform or a commercial DNA extraction kit.

-

Resuspend the DNA pellet in TE buffer containing RNase A and incubate to remove RNA.

-

Run the DNA samples on a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide).

-

Visualize the DNA under UV light. A "ladder" pattern of DNA fragments indicates apoptosis.[3]

-

2. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect specific proteins involved in the apoptotic cascade.

-

Procedure:

-

Treat cells with this compound and harvest the cell lysates.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved Caspase-3, Caspase-8, Caspase-9, Bax, Bcl-2, PARP) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[6]

-

Anti-inflammatory Assay

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite.

-

Procedure:

-

Plate RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or interferon-gamma (IFN-γ).

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Anticancer Activity

1. Induction of the Mitochondrial Apoptosis Pathway

This compound directly triggers the intrinsic pathway of apoptosis by inducing mitochondrial outer membrane permeabilization (MOMP).[7] This leads to the release of pro-apoptotic factors into the cytoplasm.

Caption: Mitochondrial Apoptosis Pathway induced by this compound.

2. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.[8]

References

- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betulinic acid lowers lipid accumulation in adipocytes through enhanced NCoA1-PPARγ interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects and mechanisms of betulinic acid on improving EGFR TKI-resistance of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combination of betulinic acid and EGFR-TKIs exerts synergistic anti-tumor effects against wild-type EGFR NSCLC by inducing autophagy-related cell death via EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Betulinic acid suppresses constitutive and TNFalpha-induced NF-kappaB activation and induces apoptosis in human prostate carcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of betulinic acid on AKT/mTOR pathway in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monophthalates of betulinic acid and related pentacyclic triterpenes inhibit efficiently the SOS-mediated nucleotide exchange and impact PI3K/AKT signaling in oncogenic K-RAS4B proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Preliminary Technical Guide to the Mechanism of Action of Betulinic Acid

Disclaimer: This document details the mechanism of action of Betulinic Acid (BA) based on available scientific literature. The user's original query concerned "Epibetulinic acid." While these compounds are stereoisomers and may share similar biological activities, the vast majority of current research focuses on Betulinic Acid. The mechanisms outlined herein are therefore presented as a probable model for the action of its epimer, pending direct experimental verification.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Betulinic acid (BA) is a naturally occurring pentacyclic triterpenoid derived from the bark of several plant species, most notably the birch tree (Betula species).[1] It has garnered significant attention in the scientific community for its diverse pharmacological properties, particularly its potent anti-tumor activity.[2][3] BA exhibits selective cytotoxicity against a wide array of cancer cell lines while showing minimal toxicity to normal cells, suggesting a favorable therapeutic window.[4][5] This technical guide provides an in-depth overview of the preliminary, multi-faceted mechanism of action by which BA exerts its anticancer effects, focusing on the induction of apoptosis, modulation of critical signaling pathways, and other key molecular interactions.

Core Mechanism: Induction of Apoptosis via the Mitochondrial Pathway

The primary anti-cancer mechanism attributed to Betulinic Acid is the induction of programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.[3][4] This process is central to its efficacy and involves a direct action on the mitochondria.

Direct Mitochondrial Perturbation

BA directly targets mitochondria to initiate the apoptotic cascade.[2] This interaction leads to Mitochondrial Outer Membrane Permeabilization (MOMP), a critical event that commits the cell to apoptosis.[3][4] Key events in this process include:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): BA treatment induces a collapse of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.[4][6]

-

Release of Pro-Apoptotic Factors: Following MOMP, apoptogenic proteins are released from the mitochondrial intermembrane space into the cytosol. These include:

-

Cytochrome c: Once in the cytosol, Cytochrome c associates with Apoptotic protease activating factor-1 (Apaf-1) and procaspase-9 to form the "apoptosome."[6][7] This complex activates caspase-9, which in turn activates executioner caspases like caspase-3.

-

Smac/DIABLO: This protein promotes apoptosis by neutralizing the inhibitory effects of Inhibitor of Apoptosis Proteins (IAPs).[6]

-

-

Caspase Activation: The cascade culminates in the activation of executioner caspases, which cleave essential cellular substrates, leading to the characteristic morphological changes of apoptosis.[6] The pan-caspase inhibitor zVAD.fmk has been shown to block BA-induced apoptosis, confirming the caspase-dependent nature of this process.[8]

Notably, BA's ability to induce apoptosis has been reported to be independent of the p53 tumor suppressor protein and the CD95 (Fas) death receptor pathway, suggesting it can bypass common mechanisms of chemotherapy resistance.[4]

Role of Reactive Oxygen Species (ROS)

The generation of intracellular Reactive Oxygen Species (ROS) is another critical component of BA's mechanism.[9] Studies have shown that BA treatment leads to an increase in ROS levels, which acts as an upstream signaling molecule.[10] This ROS generation is instrumental in triggering the mitochondrial pathway and modulating other signaling cascades, such as the PI3K/Akt pathway.[9][10] The apoptotic effects of BA can be blocked by pre-incubation with antioxidants, highlighting the essential role of ROS in initiating the cell death program.[9][10]

Modulation of Key Cellular Signaling Pathways

Beyond its direct effects on mitochondria, Betulinic Acid modulates several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway Suppression

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, proliferation, and growth. BA has been shown to effectively suppress this pathway.[7][9]

-

It downregulates the expression of PI3K subunits and inhibits the phosphorylation of Akt at key residues (Thr308 and Ser473).[9][10]

-

Inhibition of this pathway contributes to BA's pro-apoptotic effects and can also induce autophagy-mediated cell death.[7]

-

Downstream of Akt, BA enhances the expression of cell cycle inhibitors like p21 and p27, leading to cell cycle arrest, typically at the G0/G1 phase.[9][10]

Other Targeted Pathways

-

Hedgehog Signaling: In rhabdomyosarcoma cells, BA inhibits the Hedgehog signaling pathway, leading to a decrease in the expression of downstream targets like GLI1, GLI2, and PTCH1.[8]

-

NF-κB Pathway: BA has been reported to inhibit the activity of NF-κB, a key transcription factor involved in inflammation, cell survival, and immunity.[2][5]

-

Topoisomerase I Inhibition: BA is a potent inhibitor of eukaryotic topoisomerase I, an enzyme crucial for DNA replication and transcription. It prevents the enzyme from interacting with DNA, thereby blocking the formation of the "cleavable complex."[11]

-

Anti-Angiogenesis: BA exerts anti-angiogenic effects by inhibiting aminopeptidase N, an enzyme involved in the formation of new blood vessels.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the efficacy of Betulinic Acid.

Table 1: Cytotoxicity of Betulinic Acid in Various Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | % Proliferation Inhibition | IC50 Value | Citation |

| MCF-7 | Breast Cancer | 10 µM | 25.81% | ~8.32 µM | [12] |

| MCF-7 | Breast Cancer | 20 µM | 53.2% | - | [12] |

| Bcap-37 | Breast Cancer | 20 µM | 53.2% | - | [12] |

| HeLa | Cervical Cancer | 10 µM | 73.02% | - | [12] |

| HeLa | Cervical Cancer | 30 µM | 81.39% | - | [12] |

| A2780 | Ovarian Carcinoma | - | - | >45.2 µM | [12] |

Table 2: Effect of Betulinic Acid on Apoptosis-Related Protein Expression

| Cell Line(s) | Protein | Effect of BA Treatment | Mechanism | Citation |

| HepG2, SMMC-7721 | Bcl-2 | Downregulated | Pro-apoptotic | [7] |

| HepG2, SMMC-7721 | BAX | Upregulated | Pro-apoptotic | [7] |

| HepG2, SMMC-7721 | Cleaved Caspase-3 | Upregulated | Pro-apoptotic | [7] |

| HeLa | Bad | Upregulated | Pro-apoptotic | [10] |

| HeLa | Caspase-9 | Upregulated | Pro-apoptotic | [10] |

| Various | Caspase-8 | Activated (with Doxorubicin) | Pro-apoptotic | [6] |

| Various | PARP | Cleaved (with Doxorubicin) | Pro-apoptotic | [6] |

Key Experimental Protocols

The findings described above were elucidated using a range of standard molecular and cellular biology techniques.

Cell Viability Assessment (MTT Assay)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Betulinic Acid (or a vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Hoechst 33258 Staining

This method is used to visualize nuclear morphological changes characteristic of apoptosis.

-

Cell Culture and Treatment: Cells are grown on coverslips in a culture dish and treated with Betulinic Acid.

-

Fixation: After treatment, the cells are washed with PBS and fixed with a solution like 4% paraformaldehyde.

-

Staining: The fixed cells are washed again and stained with Hoechst 33258 solution, a fluorescent dye that binds to DNA in the minor groove.

-

Visualization: The coverslips are mounted on glass slides. The cells are observed under a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei, while normal cells exhibit uniformly stained, round nuclei.[7]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: Following treatment with BA, cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Akt, Cleaved Caspase-3).

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light signal, proportional to the amount of protein, is captured using an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

References

- 1. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betulinic acid: a natural product with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Betulinic Acid for cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betulinic acid, a natural compound with potent anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Betulinic acid induces apoptosis and inhibits hedgehog signalling in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Betulinic acid, a potent inhibitor of eukaryotic topoisomerase I: identification of the inhibitory step, the major functional group responsible and development of more potent derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of Betulinic Acid and its Epimer in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the natural abundance of the pentacyclic triterpenoid commonly known as betulinic acid in the plant kingdom. It is critical to distinguish between betulinic acid (3β-hydroxylup-20(29)-en-28-oic acid) and its stereoisomer, epibetulinic acid (3α-hydroxylup-20(29)-en-28-oic acid). The vast majority of scientific literature focuses on betulinic acid, which is widely distributed in nature.[1] this compound is rarely found as a major natural product and is more commonly a result of synthetic or semi-synthetic procedures. Due to the scarcity of quantitative data on the natural abundance of this compound, this guide will focus on the extensive data available for betulinic acid, which is presumed to be the primary compound of interest for phytochemical and pharmacological research.

Betulinic acid is a lupane-type triterpenoid recognized for a wide array of biological activities, including anti-inflammatory, antiviral, and antitumor effects.[2] It is found in numerous plant species, most notably in the bark of birch trees (Betula spp.), from which it derives its name.[3] This document compiles quantitative data on its occurrence, details common experimental protocols for its isolation and analysis, and visualizes key workflows and biosynthetic pathways.

Quantitative Data on Betulinic Acid Abundance in Plants

The concentration of betulinic acid varies significantly depending on the plant species, the specific part of the plant, geographical location, and the extraction method employed.[2][4] The following table summarizes quantitative data from various studies to provide a comparative overview.

| Plant Species | Family | Plant Part | Abundance of Betulinic Acid | Reference |

| Betula spp. | Betulaceae | Bark | 0.002 - 2% (dry weight) | [2] |

| Betula spp. | Betulaceae | Bark | 0.307% (ethyl acetate maceration) | [2] |

| Betula spp. | Betulaceae | Bark | 0.238% (70% ethanol extraction) | [2] |

| Betula spp. | Betulaceae | Bark | 0.0021% (ultrasonic extraction) | [2] |

| Uapaca spp. | Phyllanthaceae | Not specified | 1.5 - 1.9% | [2] |

| Thymus persicus | Lamiaceae | Aerial Parts | 0.857% (dry weight) | |

| Various Lamiaceae species | Lamiaceae | Dried Leaves | Traces up to 0.6% (dry weight) | |

| Dillenia indica | Dilleniaceae | Bark | 0.91% w/w (optimized MAE) |

Experimental Protocols

The isolation and quantification of betulinic acid involve several stages, from extraction to purification and analysis. The choice of methodology can significantly impact the yield and purity of the final product.

Extraction Methodologies

a) Microwave-Assisted Extraction (MAE) This modern technique uses microwave energy to heat the solvent and sample, accelerating the extraction of target compounds.

-

Plant Material: Dried and powdered bark of Dillenia indica.

-

Protocol:

-

Place the plant powder in an extraction vessel with a suitable solvent (e.g., methanol).

-

Set the extraction parameters. Optimized conditions have been reported as:

-

Temperature: 90°C

-

Microwave Power: 200 W

-

Extraction Time: 15 minutes

-

-

After extraction, collect the supernatant.

-

Reduce the volume of the collected extracts in a vacuum oven at approximately 65°C to concentrate the sample for analysis.

-

b) Ultrasonic Sonication Extraction This method utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration.

-

Plant Material: Lyophilized and powdered aerial parts of Thymus species (1.0 g).

-

Protocol:

-

Immerse the powdered plant material in 40 mL of methanol.

-

Immediately sonicate the mixture at 30% amplitude for 40 minutes at room temperature.

-

Centrifuge the resulting mixture at 10,000 rpm for 10 minutes to pellet the solid plant material.

-

Carefully decant and collect the methanol supernatant containing the crude extract.

-

The extract can then be partitioned (e.g., with an organic solvent and water) to separate compounds based on polarity.

-

c) Maceration (Solvent Soaking) A conventional and straightforward method for extracting phytochemicals.

-

Plant Material: Air-dried and ground plant parts (e.g., leaves, bark, flowers of Melaleuca sp.).

-

Protocol:

-

Soak the plant material in a solvent such as methanol, chloroform, or hexane for an extended period (e.g., over 48 hours) at room temperature.

-

Filter the mixture to separate the solid residue from the solvent extract.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude extract.

-

Purification and Isolation

Following extraction, the crude extract, which contains a complex mixture of compounds, must be purified to isolate betulinic acid.

-

Column Chromatography: A standard technique where the crude extract is passed through a column packed with a stationary phase (commonly silica gel). Solvents of increasing polarity are used to elute different fractions. The fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Crystallization: Fractions rich in betulinic acid are combined, the solvent is evaporated, and the residue is dissolved in a minimal amount of a suitable hot solvent. Upon cooling, the compound crystallizes, yielding a purified form.

Quantification and Analysis

a) High-Performance Liquid Chromatography (HPLC) A robust method for the separation, identification, and quantification of betulinic acid.

-

System: Reverse-phase HPLC with a C18 column.

-

Mobile Phase: An isocratic mobile phase of methanol, phosphoric acid, and water in a ratio of 87:0.05:12.95 (v/v/v) has been reported to be effective.

-

Detection: UV detector set at a wavelength of 205 nm or 210 nm.

-

Quantification: The concentration of betulinic acid in a sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using known concentrations of a pure betulinic acid standard.

b) Gas Chromatography-Mass Spectrometry (GC-MS) A highly sensitive technique used for identifying and quantifying volatile or semi-volatile compounds.

-

Sample Preparation: This method requires a derivatization step to increase the volatility of betulinic acid. The hydroxyl and carboxylic acid groups are typically converted to trimethylsilyl (TMS) ethers/esters.

-

Analysis: The derivatized sample is injected into the GC-MS system. The compound is identified based on its retention time and the mass spectrum, which provides a unique fragmentation pattern. Quantification is achieved by comparing peak areas to those of a derivatized standard.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction, isolation, and quantification of betulinic acid from a plant source.

Caption: Generalized workflow for betulinic acid isolation and analysis.

Biosynthetic Pathway

Betulinic acid is synthesized in plants via the isoprenoid pathway. The diagram below outlines the key steps in the formation of this lupane-type triterpenoid.[3][5]

Caption: Biosynthesis pathway of betulinic acid from Acetyl-CoA.

References

- 1. Betulinic Acid | C30H48O3 | CID 64971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Review on Preparation of Betulinic Acid and Its Biological Activities | MDPI [mdpi.com]

- 3. Betulinic acid - Wikipedia [en.wikipedia.org]

- 4. Physico-chemical comparison of betulinic acid, betulin and birch bark extract and in vitro investigation of their cytotoxic effects towards skin epidermoid carcinoma (A431), breast carcinoma (MCF7) and cervix adenocarcinoma (HeLa) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthetic Pathway of Epibetulinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epibetulinic acid, a pentacyclic triterpenoid and a stereoisomer of the pharmacologically significant betulinic acid, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for the discovery of novel derivatives. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and intermediates. While the complete enzymatic machinery for the C-3 epimerization remains to be fully elucidated, this guide presents the current understanding and plausible mechanisms based on related pathways. Detailed experimental protocols for key enzymatic assays and quantitative analysis are provided, along with structured data and visual representations of the metabolic cascade.

Introduction to this compound

This compound is a lupane-type pentacyclic triterpenoid characterized by a 3α-hydroxyl group, distinguishing it from its more common epimer, betulinic acid, which possesses a 3β-hydroxyl group. This stereochemical difference can significantly influence the molecule's biological activity, making the study of its specific biosynthetic route a compelling area of research. The biosynthesis of triterpenoids in plants is a complex process originating from the isoprenoid pathway and involving a series of cyclization and oxidation reactions catalyzed by specific enzymes.

The Biosynthetic Pathway from Acetyl-CoA to Lupeol

The biosynthesis of this compound shares its initial steps with a vast array of other triterpenoids, beginning with the assembly of isoprene units via the mevalonate (MVA) pathway in the cytoplasm.[1][2]

2.1. The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonic acid by the rate-limiting enzyme HMG-CoA reductase (HMGR). A series of phosphorylation and decarboxylation reactions convert mevalonic acid into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

2.2. Formation of Squalene and 2,3-Oxidosqualene

Two molecules of geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP, are sequentially condensed to form the C15 compound farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to form the C30 linear hydrocarbon, squalene. Subsequently, squalene epoxidase (SQE) catalyzes the stereospecific epoxidation of squalene to produce (3S)-2,3-oxidosqualene, the crucial precursor for the cyclization into various triterpene skeletons.[2]

2.3. Cyclization to Lupeol

The first committed step in the biosynthesis of lupane-type triterpenoids is the cyclization of 2,3-oxidosqualene. This complex rearrangement is catalyzed by a specific oxidosqualene cyclase (OSC), lupeol synthase (LUS). LUS protonates the epoxide ring, initiating a cascade of cation-pi cyclizations and rearrangements to yield the pentacyclic triterpene, lupeol, which possesses a 3β-hydroxyl group.[3][4]

The Path to this compound: Oxidation and Epimerization

The conversion of lupeol to this compound involves two key transformations: the oxidation of the C-28 methyl group to a carboxylic acid and the epimerization of the C-3 hydroxyl group from the β- to the α-configuration.

3.1. C-28 Oxidation by Cytochrome P450 Monooxygenases

The oxidation of the C-28 methyl group of lupeol is a three-step process catalyzed by multifunctional cytochrome P450 monooxygenases (CYPs) belonging to the CYP716A subfamily.[5][6][7] These enzymes, in conjunction with a cytochrome P450 reductase (CPR) which transfers electrons from NADPH, sequentially oxidize the methyl group to a primary alcohol (betulin), then to an aldehyde (betulinaldehyde), and finally to a carboxylic acid (betulinic acid).[5][8]

3.2. The Unresolved Step: C-3 Epimerization

The precise enzymatic mechanism for the conversion of the 3β-hydroxyl group to the 3α-hydroxyl group found in this compound has not been definitively characterized in plants. However, a plausible hypothesis involves a two-step oxidation-reduction sequence, a common mechanism for epimerization in steroid and triterpenoid metabolism.[9][10]

This proposed pathway involves:

-

Oxidation: A 3β-hydroxysteroid dehydrogenase (3β-HSD) or a similar dehydrogenase would oxidize the 3β-hydroxyl group of an intermediate (lupeol, betulin, betulinic acid, or their precursors) to a 3-keto group, forming the corresponding 3-oxo intermediate (e.g., betulonic acid from betulinic acid).[11]

-

Reduction: A stereospecific 3-keto-triterpenoid reductase, likely a 3α-hydroxysteroid dehydrogenase (3α-HSD), would then reduce the 3-keto group to a 3α-hydroxyl group, yielding the "epi" configuration.[9][12]

Chemical synthesis studies have shown that the reduction of betulonic acid can produce a mixture of betulinic acid and this compound, lending support to this proposed enzymatic route.[7] The specific dehydrogenase and reductase responsible for this transformation in vivo are yet to be identified and characterized.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key stages in the biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the biosynthesis of this compound is limited due to the focus of most research on betulinic acid. However, data from studies on related enzymes and pathways provide valuable insights.

| Enzyme/Reaction | Substrate | Product(s) | Organism/System | Key Parameter(s) | Reference(s) |

| Lupeol Synthase (LUS) | 2,3-Oxidosqualene | Lupeol, β-amyrin (minor) | Arabidopsis thaliana (recombinant) | Produces lupeol as the major product. | [13] |

| CYP716A12 | Lupeol | Betulin, Betulinaldehyde, Betulinic Acid | Medicago truncatula (in yeast) | Multifunctional C-28 oxidase activity demonstrated. | [5][8] |

| CYP716A Enzymes (various) | Lupeol, β-amyrin, α-amyrin | Corresponding C-28 oxidized products | Various plants (in yeast) | Catalytic activity and substrate specificity vary between homologs. | [5][8] |

| Bioconversion | Betulin | Betulinic Acid | Bacillus megaterium | Yield of 1.01 ± 0.12 g/L betulinic acid in a 5L fermenter. | [9] |

| HPLC Analysis | Betulinic Acid | - | Orthosiphon stamineus extracts | LOD: 0.0005 µg/ml, LOQ: 0.0050 µg/ml. | [1] |

| HPLC Analysis | Betulinic Acid | - | Standard | Linearity in the range of 25-150 µg/ml. |

Experimental Protocols

6.1. Heterologous Expression and Purification of Lupeol Synthase (LUS)

This protocol is adapted from methods for expressing and purifying terpene synthases in E. coli.

-

Gene Cloning: The full-length cDNA of LUS is cloned into a suitable expression vector (e.g., pET series) with an N- or C-terminal affinity tag (e.g., His6-tag).

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced with IPTG at a specific cell density and the culture is incubated at a lower temperature (e.g., 16-20°C) to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication on ice.

-

Purification: The soluble protein fraction is separated by centrifugation and the His-tagged LUS is purified using immobilized metal affinity chromatography (IMAC). The purified protein is then dialyzed against a storage buffer.

6.2. In Vitro Assay for Lupeol Synthase Activity

-

Reaction Mixture: Prepare a reaction mixture containing the purified LUS, the substrate 2,3-oxidosqualene (typically solubilized with a detergent like Triton X-100), and a suitable buffer (e.g., phosphate or Tris-HCl buffer, pH 7.0-7.5).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Extraction: Stop the reaction and extract the triterpene products with an organic solvent (e.g., ethyl acetate or hexane).

-